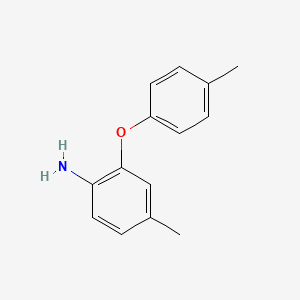

4-Methyl-2-(4-methylphenoxy)aniline

Beschreibung

BenchChem offers high-quality 4-Methyl-2-(4-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(4-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-12(7-4-10)16-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDAYBJGPWDQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Methyl-2-(4-methylphenoxy)aniline and Related Diaryl Ether Aniline Structures

Chemical Structure and Properties of 4-(4-methylphenoxy)aniline

4-(4-methylphenoxy)aniline is an aromatic organic compound featuring a diaryl ether linkage. Its structure consists of an aniline ring connected to a p-cresol ring through an ether oxygen.

Table 1: Physicochemical and Spectroscopic Data for 4-(4-methylphenoxy)aniline

| Property | Value | Reference |

| IUPAC Name | 4-(4-methylphenoxy)aniline | [1] |

| CAS Number | 41295-20-9 | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)N | [1] |

| InChIKey | VPCGOYHSWIYEMO-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 199 | [1] |

| Infrared (IR) Spectra | Available (FTIR, KBr Wafer) | [1] |

Synthesis of Diaryl Ether Anilines

The formation of the diaryl ether bond is the key challenge in the synthesis of these molecules. Two of the most powerful and widely used methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[2][3] The aniline group can either be present on one of the precursors or introduced in a subsequent step (e.g., by reduction of a nitro group).

Experimental Protocol: Ullmann Condensation (General Procedure)

The Ullmann reaction is a classic method for forming diaryl ethers, typically involving a copper catalyst, a base, and high reaction temperatures.[4][5]

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Phenol (e.g., p-cresol)

-

Copper(I) iodide (CuI) or other copper source[6]

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))[6]

-

High-boiling aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)[2][6]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.2-1.5 equivalents), base (2.0 equivalents), and copper catalyst (5-10 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Add the aryl halide (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 100-180 °C) and stir vigorously for 12-48 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: If a nitro-substituted aryl halide is used, a subsequent reduction step is required to obtain the aniline.

Experimental Protocol: Buchwald-Hartwig C-O Cross-Coupling (General Procedure)

This modern palladium-catalyzed method often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[3][7][8]

Materials:

-

Aryl halide (e.g., 1-bromo-4-aminobenzene) or aryl triflate

-

Phenol (e.g., p-cresol)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[8]

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a strict inert atmosphere, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-2.5 times the Pd amount), and base (1.5-2.0 equivalents) to an oven-dried reaction vessel.

-

Add the aryl halide (1.0 equivalent) and the phenol (1.1-1.3 equivalents).

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the vessel and heat the mixture with stirring to 80-110 °C for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil or solid by silica gel column chromatography.

Biological Significance and Drug Development

The diaryl ether motif is a key structural component in numerous biologically active compounds and pharmaceuticals.[2] For example, the potent antibacterial agent triclosan and its analogs, which are diaryl ether derivatives, are known inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid synthesis pathway of bacteria and parasites like Toxoplasma gondii.[9][10]

Aniline and its derivatives are also prevalent scaffolds in drug discovery due to their versatile chemical handles and ability to form key interactions with biological targets.[11] However, the aniline moiety can sometimes be associated with metabolic instability or toxicity concerns, leading medicinal chemists to explore bioisosteric replacements.

The combination of the diaryl ether and aniline functionalities in molecules like 4-(4-methylphenoxy)aniline creates a scaffold that can be explored for a variety of therapeutic targets. The synthesis of libraries of such compounds allows for the systematic investigation of structure-activity relationships in drug development programs.[12]

References

- 1. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.org.mx [scielo.org.mx]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4-Methyl-2-(4-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(4-methylphenoxy)aniline, a substituted diaryl ether aniline. Due to the limited publicly available data for this specific molecule, this document synthesizes information on its identification, plausible synthetic routes, predicted physicochemical properties, and potential applications in drug discovery by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential development of this and similar chemical entities.

Chemical Identification and Properties

4-Methyl-2-(4-methylphenoxy)aniline is a specific isomer of a diaryl ether aniline. While a dedicated CAS number has not been identified in public databases, it is listed by some chemical suppliers, indicating its synthesis and availability as a research chemical.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 4-Methyl-2-(4-methylphenoxy)aniline | --- |

| Molecular Formula | C₁₄H₁₅NO | Supplier Data |

| Molecular Weight | 213.28 g/mol | Calculated |

| MDL Number | MFCD08688269 | Supplier Data |

| CAS Number | Not Assigned | --- |

| Predicted XLogP3 | ~3.5 - 4.0 | Analog Comparison |

| Predicted Hydrogen Bond Donors | 1 | Structure-based |

| Predicted Hydrogen Bond Acceptors | 2 | Structure-based |

| Predicted Rotatable Bonds | 3 | Structure-based |

| Physical Form | Solid (predicted) | Analog Comparison |

Note: Some properties are predicted based on the chemical structure and data from closely related isomers due to the absence of published experimental data for this specific compound.

Potential Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A feasible approach involves the nitration of a substituted diphenyl ether followed by the reduction of the nitro group to an aniline.

Caption: Proposed two-step synthesis of 4-Methyl-2-(4-methylphenoxy)aniline.

Hypothetical Experimental Protocol

Step 1: Nitration of 1,4-Dimethyl-2-phenoxybenzene

-

To a stirred solution of 1,4-dimethyl-2-phenoxybenzene in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dimethyl-2-(4-nitrophenoxy)benzene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 1,4-Dimethyl-2-(4-nitrophenoxy)benzene

-

Dissolve the purified 1,4-dimethyl-2-(4-nitrophenoxy)benzene in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst (e.g., 10% Palladium on carbon).

-

Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature and pressure until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be carried out using a metal in acid, such as tin(II) chloride in hydrochloric acid.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-2-(4-methylphenoxy)aniline.

-

Purify the product by column chromatography or recrystallization to obtain the final product.

Applications in Drug Discovery

The diaryl ether and aniline moieties are present in numerous biologically active compounds, suggesting that 4-Methyl-2-(4-methylphenoxy)aniline could be a valuable scaffold in drug discovery.

Relevance as a Kinase Inhibitor Scaffold

The 2-substituted aniline framework is a common feature in kinase inhibitors. For instance, derivatives of 2-substituted anilines have been developed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.

Caption: Interaction logic of an aniline scaffold with a kinase hinge region.

Potential as an Antimalarial Agent

Diaryl ether derivatives, such as analogs of triclosan, have been investigated as inhibitors of the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[1][2] The structural similarity of 4-Methyl-2-(4-methylphenoxy)aniline to these inhibitors suggests it could be explored for antimalarial activity.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Methyl-2-(4-methylphenoxy)aniline. However, based on the aniline and diaryl ether functional groups, the following general precautions should be observed.

Table 2: General Safety and Handling Recommendations

| Hazard Category | Recommendations |

| Toxicity | Aniline and its derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.[3][4] Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |

| Irritation | May cause skin and eye irritation.[3] In case of contact, rinse immediately with plenty of water. |

| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Disclaimer: This safety information is based on the general properties of related compounds and is not a substitute for a formal risk assessment. Always consult with a qualified safety professional before handling any chemical.

Conclusion

4-Methyl-2-(4-methylphenoxy)aniline is a chemical entity with potential for applications in drug discovery, particularly in the areas of kinase inhibition and antimalarial research. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a rationale for its further investigation. Researchers are encouraged to use this information as a starting point for their own studies, with the understanding that thorough experimental validation of all properties is necessary.

References

- 1. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Molecular Weight of 4-Methyl-2-(4-methylphenoxy)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed breakdown of the molecular weight for the chemical compound 4-Methyl-2-(4-methylphenoxy)aniline. The molecular weight is a fundamental physicochemical property, crucial for a wide range of applications in chemical synthesis, quantitative analysis, and formulation development. This guide outlines the determination of the compound's molecular formula and the subsequent calculation of its molecular weight based on standard atomic weights.

Compound Identification

-

Systematic Name: 4-Methyl-2-(4-methylphenoxy)aniline

-

Structure: The molecule consists of an aniline core, substituted at position 4 with a methyl group (-CH₃) and at position 2 with a 4-methylphenoxy group (-O-C₆H₄-CH₃).

Molecular Formula Determination

The molecular formula is derived by systematically counting the number of atoms of each element in the compound's structure.

-

Carbon (C):

-

Aniline ring: 6 atoms

-

Phenoxy ring: 6 atoms

-

Methyl group on aniline: 1 atom

-

Methyl group on phenoxy ring: 1 atom

-

Total Carbon = 14

-

-

Hydrogen (H):

-

On the aniline ring (positions 3, 5, 6): 3 atoms

-

Amino group (-NH₂): 2 atoms

-

Methyl group on aniline (-CH₃): 3 atoms

-

On the phenoxy ring (positions 2, 3, 5, 6): 4 atoms

-

Methyl group on phenoxy ring (-CH₃): 3 atoms

-

Total Hydrogen = 15

-

-

Nitrogen (N):

-

Amino group (-NH₂): 1 atom

-

Total Nitrogen = 1

-

-

Oxygen (O):

-

Ether linkage (-O-): 1 atom

-

Total Oxygen = 1

-

The resulting molecular formula is C₁₄H₁₅NO .

Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights published by the IUPAC are used for this calculation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007[2][5][9][10][14] | 14.007 |

| Oxygen | O | 1 | 15.999[8][11][16][17][20] | 15.999 |

| Total | 213.28 g/mol |

The calculated molecular weight for 4-Methyl-2-(4-methylphenoxy)aniline (C₁₄H₁₅NO) is 213.28 g/mol .

Experimental Protocols

The molecular weight presented in this guide is a calculated value derived from the molecular formula and standard atomic weights. This theoretical value is fundamental in chemistry. Experimental verification of the molecular mass can be achieved through techniques such as mass spectrometry.

General Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions of the molecule (e.g., [M+H]⁺).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (or a related adduct) confirms the molecular mass of the compound. For C₁₄H₁₅NO, one would expect to find a prominent signal around m/z = 214.28 for the [M+H]⁺ adduct.

Visualization of Calculation Workflow

The following diagram illustrates the logical process for calculating the molecular weight of the target compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Isotopes Matter [isotopesmatter.com]

- 5. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Atomic/Molar mass [westfield.ma.edu]

- 14. #7 - Nitrogen - N [hobart.k12.in.us]

- 15. byjus.com [byjus.com]

- 16. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide on the Solubility of 4-Methyl-2-(4-methylphenoxy)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-(4-methylphenoxy)aniline in organic solvents. Due to the absence of specific quantitative experimental data in publicly accessible literature for this particular compound, this guide focuses on its predicted solubility based on its chemical structure, established experimental protocols for solubility determination, and a qualitative assessment in various organic solvents.

Introduction to 4-Methyl-2-(4-methylphenoxy)aniline

4-Methyl-2-(4-methylphenoxy)aniline is an organic molecule that incorporates both an aniline and a diaryl ether functional group. Its chemical structure suggests a largely hydrophobic character due to the two aromatic rings, with a degree of polarity introduced by the amine group. The solubility of this compound is a critical parameter in various applications, including chemical synthesis, formulation development, and biological studies. Understanding its behavior in different organic solvents is essential for its effective use and manipulation in a laboratory or industrial setting.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[1][2] Based on the structure of 4-Methyl-2-(4-methylphenoxy)aniline, a qualitative prediction of its solubility in a range of common organic solvents can be made. The large nonpolar surface area from the two phenyl rings and two methyl groups suggests good solubility in nonpolar and moderately polar solvents. The presence of the amine group, capable of forming hydrogen bonds, may impart some solubility in more polar, protic solvents.

Qualitative Solubility Data

While quantitative data is unavailable, a predicted solubility profile is presented in the table below. This is an estimation based on the solubility of analogous compounds like aniline and diaryl ethers.[3][4][5][6][7][8] Experimental verification is necessary for precise quantitative values.

| Solvent Category | Representative Solvents | Predicted Solubility of 4-Methyl-2-(4-methylphenoxy)aniline | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large hydrophobic backbone of the molecule will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents can engage in dipole-dipole interactions and may accept hydrogen bonds from the amine group, facilitating dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The amine group can form hydrogen bonds with these solvents. However, the large nonpolar part of the molecule may limit high solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic rings. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for 4-Methyl-2-(4-methylphenoxy)aniline, standardized experimental protocols must be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[9]

Isothermal Shake-Flask Gravimetric Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.[10][11][12][13]

Experimental Protocol:

-

Sample Preparation: An excess amount of solid 4-Methyl-2-(4-methylphenoxy)aniline is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is placed in a constant temperature bath and agitated (e.g., shaken or stirred) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, for example) or centrifugation. This step must be performed at the same constant temperature to prevent changes in solubility.

-

Quantification: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the container under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) to leave behind the dissolved solid.

-

Mass Determination: The container with the dried solid is weighed again. The mass of the dissolved solute is determined by the difference in weight.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Workflow for Isothermal Shake-Flask Method

References

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for a range of substituted anilines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes critical toxicological pathways.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for various substituted anilines, providing a comparative overview of their toxic potential.

Acute Oral, Dermal, and Inhalation Toxicity Data

Table 1: Acute Toxicity Data for Substituted Anilines in Rodents

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |

| Aniline | 62-53-3 | 250 - 930[1][2] | 820 (rabbit)[3], 1290 (guinea pig)[1] | 1.86 - 3.3[1] |

| 2-Chloroaniline | 95-51-2 | 256 (mouse)[3], 1016 (rat)[3] | 1000 (rat)[3] | 4.2 - 6.1[3] |

| 4-Chloroaniline | 106-47-8 | 300 - 420[4] | 360 (rabbit)[5] | 2.34[4] |

| 3,4-Dichloroaniline | 95-76-1 | 530 - 880[6] | >1000 (rat)[6] | 3.3[6] |

| 2-Nitroaniline | 88-74-4 | 1838[7][8] | >20000 (rabbit)[9] | >2.529 (dust/mist)[9] |

| 3-Nitroaniline | 99-09-2 | <15 mg/kg (NOEL, 28-day)[4] | - | - |

| 4-Nitroaniline | 100-01-6 | 750[10][11] | >7940[11] | - |

| o-Toluidine | 95-53-4 | 670 - 940[12] | - | - |

| p-Toluidine | 106-49-0 | - | 890 (rabbit)[13] | - |

Data presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.

Aquatic Toxicity Data

Table 2: Aquatic Toxicity of Substituted Anilines

| Chemical Name | CAS Number | Daphnia magna EC50 (48h, mg/L) | Algae (Pseudokirchneriella subcapitata) IC50 (72h, mg/L) |

| Aniline | 62-53-3 | 0.1 (D. pulex)[14] | - |

| 4-Chloroaniline | 106-47-8 | 0.06[15] | - |

| 3,4-Dichloroaniline | 95-76-1 | 0.31 - 0.64[16] | - |

| o-Anisidine | 90-04-0 | 6.8[15] | 12 (Scenedesmus pannonicus)[15] |

| o-Toluidine | 95-53-4 | 26[15] | - |

Repeated Dose Toxicity Data (NOAEL)

Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Selected Substituted Anilines

| Chemical Name | CAS Number | Study Duration | Route | Species | NOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| 2-Nitroaniline | 88-74-4 | 9 weeks | Oral | Rat | 50[7] | Clinical signs, weight loss |

| 2-Nitroaniline | 88-74-4 | 28 days | Inhalation | Rat | 10 mg/m³[7] | Slight methemoglobinemia, hematological effects |

| 3-Nitroaniline | 99-09-2 | 28 days | Oral | Rat | <15[4] | Hemolytic anemia, testicular toxicity |

| 4-Nitroaniline | 100-01-6 | 90 days | Oral | Rat | <3[17] | Methemoglobinemia, increased reticulocyte count |

| 2-Chloroaniline | 95-51-2 | 28 days | Inhalation | Rat | 6.4 mg/m³[13] | Destruction of erythrocytes |

Key Toxicological Mechanisms and Signaling Pathways

Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.

Metabolic Activation of Anilines

The toxicity of many anilines is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that are capable of binding to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[6]

Aniline-Induced Methemoglobinemia

A hallmark of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[18][19][20] This process is mediated by reactive metabolites of aniline.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data tables.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often slightly more sensitive) are used.[21]

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[10]

-

Dose Administration: The test substance is administered in a single dose by gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[10]

-

Dosage Levels: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next dose level.[21]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10][22]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)

This test determines the acute toxicity of substances to the freshwater invertebrate Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used for the test.[23]

-

Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.[23]

-

Test Concentrations: A series of at least five test concentrations of the substance are prepared in the test medium. A control group without the test substance is also included.

-

Procedure: A group of daphnids (e.g., 20 daphnids, divided into four replicates of five) is exposed to each test concentration for 48 hours.[23]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

-

Test Organism: An exponentially growing culture of the selected algal species is used to inoculate the test cultures.[3]

-

Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature (e.g., 21-24°C).[24]

-

Test Concentrations: A range of at least five concentrations of the test substance is prepared in the growth medium. A control group is also included.[24]

-

Procedure: Replicate test cultures are inoculated with a low concentration of algal cells and incubated for 72 hours.[25]

-

Measurements: Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like fluorescence.[26]

-

Data Analysis: The inhibition of growth in relation to the control is calculated for each test concentration. The concentration that causes a 50% inhibition of growth (IC50) is determined.

Conclusion

This technical guide provides a consolidated resource on the toxicology of substituted anilines, intended to support the research and development activities of scientists and drug development professionals. The presented data highlights the considerable variability in the toxicity of these compounds, emphasizing the importance of careful structure-activity relationship analysis and thorough toxicological evaluation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for further investigation and risk assessment of this important class of chemicals.

References

- 1. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. [Twenty-eight day repeated dose toxicity test of m-nitroaniline in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Daphnia magna as a test animal in acute and chronic toxicity tests | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 18. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 20. Methemoglobinemia - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

- 23. estudogeral.uc.pt [estudogeral.uc.pt]

- 24. oecd.org [oecd.org]

- 25. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]

- 26. gobio-gmbh.de [gobio-gmbh.de]

The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether aniline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of structural rigidity and conformational flexibility allows for potent and selective interactions with a variety of biological targets. This has led to the development of diaryl ether aniline-based drugs for a range of therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery and history of diaryl ether anilines, detailing their synthesis, key developmental milestones, and their mechanisms of action in relevant signaling pathways.

Historical Perspective and Key Synthetic Methodologies

The synthesis of diaryl ethers has a rich history, with early methods paving the way for the more sophisticated techniques used today to create complex diaryl ether anilines.

The Ullmann Condensation: A Classic Route

The first significant method for the formation of the diaryl ether bond was the Ullmann condensation, discovered by Fritz Ullmann in 1905.[1] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. Historically, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[1] The synthesis of a diaryl ether aniline using this classic approach typically involves a multi-step process:

-

Formation of a Nitro-Substituted Diaryl Ether: An aryl halide bearing an electron-withdrawing nitro group, such as 4-chloronitrobenzene, is reacted with a phenol in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic aromatic substitution.

-

Reduction of the Nitro Group: The resulting nitro-diaryl ether is then reduced to the corresponding aniline. A common method for this reduction is the use of a metal, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).[2]

While foundational, the traditional Ullmann condensation has limitations, including the need for high temperatures and the often-difficult removal of copper residues from the final product.

The Buchwald-Hartwig Amination: A Modern Approach

The late 20th century saw the development of palladium-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, developed in the 1990s, has become a cornerstone of modern organic synthesis and provides a more direct and versatile route to diaryl ether anilines.[3][4]

This reaction allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[3][4] For the synthesis of diaryl ether anilines, this can be applied in two main ways:

-

Direct Amination of a Diaryl Ether: A pre-formed diaryl ether bearing a halide or triflate functional group can be directly coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the desired diaryl ether aniline.[4]

-

Coupling of an Amino-Aryl Halide: An aniline derivative with a halide substituent can be coupled with a phenol to form the diaryl ether aniline in a single step.

The Buchwald-Hartwig amination generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope and functional group tolerance.[3][4]

Experimental Protocols

Synthesis of 4-Phenoxyaniline via Ullmann Condensation and Reduction

This two-step procedure provides a classic method for the synthesis of a simple diaryl ether aniline.

Step 1: Synthesis of 4-Nitrophenoxybenzene (Ullmann Condensation)

-

Materials: 4-Chloronitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) iodide (CuI), Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add dimethylformamide (DMF) as the solvent.

-

Add a catalytic amount of Copper(I) iodide (CuI) (e.g., 10 mol%).

-

Heat the reaction mixture to 140-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-nitrophenoxybenzene.

-

Step 2: Reduction of 4-Nitrophenoxybenzene to 4-Phenoxyaniline

-

Materials: 4-Nitrophenoxybenzene, Granulated Tin (Sn), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-nitrophenoxybenzene (1.0 eq) and granulated tin (3.0-4.0 eq).[2]

-

Carefully add concentrated hydrochloric acid. An exothermic reaction will occur.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[2]

-

Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide until the tin salts dissolve.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-phenoxyaniline.

-

Synthesis of a Diaryl Ether Aniline via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the direct amination of a halogenated diaryl ether.

-

Materials: 4-Bromophenyl phenyl ether, Benzophenone imine (ammonia surrogate), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Toluene.

-

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 3 mol%), and sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add toluene, followed by 4-bromophenyl phenyl ether (1.0 eq) and benzophenone imine (1.2 eq).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and then hydrolyze the resulting imine with an aqueous acid to yield 4-phenoxyaniline.

-

Purify the final product by column chromatography.

-

Biological Activity and Applications in Drug Discovery

Diaryl ether anilines have emerged as a significant class of compounds in drug discovery, with prominent examples demonstrating potent activity as both anticancer and antimicrobial agents.

Anticancer Activity: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[5][6] Several diaryl ether aniline-based compounds have been developed as inhibitors of key kinases within this pathway, such as RAF and MEK.[7]

Sorafenib , a multikinase inhibitor, is a prominent example of a drug that contains a diaryl ether-like core and targets the RAF/MEK/ERK pathway.[3][8][9] It inhibits both wild-type and mutant BRAF kinases, as well as other receptor tyrosine kinases involved in angiogenesis.[3][8][9]

Below is a table summarizing the activity of some diaryl ether aniline derivatives as MEK inhibitors.

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| M15 | MEK1 | 10.29 | - | [7] |

| Trametinib | MEK1/2 | 0.7 / 0.9 | - | [10] |

| Cobimetinib | MEK1 | 0.9 | - | [10] |

Antimicrobial Activity: Inhibition of Bacterial Fatty Acid Synthesis

The bacterial fatty acid synthesis (FAS-II) pathway is an essential process for bacterial survival, making it an attractive target for the development of new antibiotics.[11] The enzyme enoyl-acyl carrier protein reductase (FabI) catalyzes a key step in this pathway.[1][12] Triclosan, a well-known antimicrobial agent, is a diaryl ether that inhibits FabI.[1][12] This has inspired the development of numerous diaryl ether aniline derivatives as potential FabI inhibitors.

The mechanism of FabI inhibition by triclosan involves the formation of a stable ternary complex with the enzyme and the NAD⁺ cofactor.[1][7]

Below is a table of IC₅₀ values for some diaryl ether derivatives against FabI.

| Compound | Target | IC₅₀ (µM) | Organism | Reference |

| Hydrazide 3 | InhA (FabI) | 3.43 | M. tuberculosis | [13] |

| Oxadiazole 4 | InhA (FabI) | 3.28 | M. tuberculosis | [13] |

| Naphthylarylidene 8g | InhA (FabI) | 4.23 | M. tuberculosis | [13] |

| Triclosan | InhA (FabI) | 1.10 | M. tuberculosis | [13] |

Conclusion

The journey of diaryl ether anilines from their synthesis via classic organic reactions to their current status as sophisticated drug candidates highlights the enduring importance of this chemical scaffold. The development of modern synthetic methods like the Buchwald-Hartwig amination has greatly facilitated the exploration of the chemical space around this core, enabling the fine-tuning of its pharmacological properties. As our understanding of the molecular basis of diseases deepens, the diaryl ether aniline scaffold will undoubtedly continue to be a valuable platform for the design and discovery of novel therapeutics.

References

- 1. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 3. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sorafenib Inhibits Growth and MAPK Signaling in Malignant Peripheral Nerve Sheath Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Potential Biological Activity of 4-Methyl-2-(4-methylphenoxy)aniline: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document compiles and extrapolates scientific information to explore the potential biological activity of 4-Methyl-2-(4-methylphenoxy)aniline. No direct experimental data for this specific compound was found in the public domain at the time of writing. The information presented herein is based on the activities of structurally related compounds and should be used as a guide for future research and not as established fact.

Introduction

4-Methyl-2-(4-methylphenoxy)aniline is a diaryl ether derivative with structural similarities to a class of compounds known to exhibit significant biological activities, particularly in the realm of oncology. The presence of the phenoxy aniline scaffold is a key feature in several potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized biological activity of 4-Methyl-2-(4-methylphenoxy)aniline, plausible synthetic routes, and detailed experimental protocols to facilitate its investigation as a potential therapeutic agent.

Hypothesized Biological Activity and Mechanism of Action

Based on the structure of 4-Methyl-2-(4-methylphenoxy)aniline, its primary biological activity is hypothesized to be the inhibition of receptor tyrosine kinases , specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Structurally analogous anilinoquinazolines and anilinoquinolines have demonstrated potent inhibitory effects on these kinases.[1] The 4-anilino moiety is a common pharmacophore that binds to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.[1]

Inhibition of EGFR and VEGFR signaling pathways can lead to a variety of anticancer effects, including:

-

Inhibition of tumor cell proliferation: By blocking the signaling cascades that drive cell division.

-

Induction of apoptosis: By disrupting survival signals that are dependent on kinase activity.

-

Anti-angiogenesis: By preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline

A plausible synthetic route for 4-Methyl-2-(4-methylphenoxy)aniline involves a two-step process starting from 4-methylaniline. The first step is the nitration of the aniline derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation, to introduce the phenoxy group. The final step is the reduction of the nitro group to the corresponding aniline.

Proposed Synthetic Workflow

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methyl-2-nitroaniline from 4-Methylaniline [2]

-

To a stirred solution of 4-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methyl-2-nitroaniline.

Step 2: Synthesis of 4-Methyl-2-(4-methylphenoxy)-1-nitrobenzene via Ullmann Condensation [3]

-

In a reaction vessel, combine 4-methyl-2-nitroaniline, p-cresol, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

-

Heat the reaction mixture at a high temperature (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Alternative Step 2: Synthesis via Buchwald-Hartwig Amination [4]

-

In an inert atmosphere, combine 2-bromo-5-methyl-1-nitrobenzene, p-cresol, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).[5]

-

Heat the reaction mixture at a specified temperature (typically 80-110 °C) for the required time, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Reduction of the Nitro Group to Synthesize 4-Methyl-2-(4-methylphenoxy)aniline

-

Dissolve 4-methyl-2-(4-methylphenoxy)-1-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a reducing agent. Common methods include:

-

Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid and heat the mixture to reflux.

-

Catalytic hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

If an acidic medium was used, neutralize the filtrate with a base.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 4-Methyl-2-(4-methylphenoxy)aniline, by column chromatography or recrystallization.

Quantitative Data on Structurally Related Compounds

The following tables summarize the in vitro anticancer activity (IC50 values) of anilinoquinazoline and anilinoquinoline derivatives that share structural similarities with 4-Methyl-2-(4-methylphenoxy)aniline. This data provides a benchmark for the potential potency of the target compound.

Table 1: In Vitro Antiproliferative Activity of Anilinoquinazoline Derivatives against Various Cancer Cell Lines

| Compound Reference | Cell Line | Target(s) | IC50 (µM) |

| Gefitinib | A549 (Lung) | EGFR | 15.59 |

| Gefitinib | A431 (Skin) | EGFR | 8.37 |

| Lapatinib | MCF-7 (Breast) | EGFR/HER2 | 0.21 |

| Lapatinib | A431 (Skin) | EGFR/HER2 | 0.33 |

| Erlotinib | A549 (Lung) | EGFR | 0.92 |

| Erlotinib | A431 (Skin) | EGFR | 0.40 |

| Compound 24[6] | A549 (Lung) | EGFR | 6.54 |

| Compound 24[6] | A431 (Skin) | EGFR | 4.04 |

| Compound 13[6] | SW480 (Colon) | EGFR | Not specified |

Data compiled from multiple sources.[6][7][8]

Table 2: In Vitro Kinase Inhibitory Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

| Compound Reference | Kinase | IC50 (nM) |

| Gefitinib | EGFRwt | 17.1 |

| Osimertinib | EGFR T790M | 8.1 |

| Compound 24[6] | EGFRwt | 27 |

| Compound 24[6] | EGFR T790M | 9.2 |

| Compound 13[6] | EGFRwt | 5.06 |

| Compound 23j[9] | VEGFR-2 | 3.7 |

| Sorafenib | VEGFR-2 | 3.12 |

| Sunitinib | VEGFR-2 | 139 |

| Compound 17a[10] | VEGFR-2 | 78 |

Data compiled from multiple sources.[6][9][10]

Detailed Experimental Protocols for Biological Evaluation

The following are detailed protocols for key experiments to assess the potential anticancer activity of 4-Methyl-2-(4-methylphenoxy)aniline.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow for Antiproliferative Activity Assay

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Methyl-2-(4-methylphenoxy)aniline in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or gefitinib).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase (e.g., EGFR or VEGFR-2).

Protocol (Example for EGFR Kinase Assay): [11]

-

Reagents:

-

Recombinant human EGFR kinase domain.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).

-

ATP.

-

Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).

-

Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well).

-

Add 2 µL of the substrate/ATP mixture.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Western Blot Analysis of Signaling Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the targeted signaling pathways (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK).

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein expression and phosphorylation levels.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and migration.[12][13]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the main mediator of the angiogenic effects of VEGF. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[9][14]

Conclusion

While direct experimental evidence is currently lacking, the structural features of 4-Methyl-2-(4-methylphenoxy)aniline strongly suggest its potential as an inhibitor of EGFR and VEGFR kinases, and therefore as a candidate for anticancer drug development. The information and protocols provided in this technical guide offer a solid foundation for the synthesis and comprehensive biological evaluation of this promising compound. Further investigation is warranted to validate these hypotheses and to fully characterize the pharmacological profile of 4-Methyl-2-(4-methylphenoxy)aniline.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - figshare - Figshare [figshare.com]

- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. promega.com.cn [promega.com.cn]

- 12. rsc.org [rsc.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The scaffold of 4-Methyl-2-(4-methylphenoxy)aniline represents a core structure for a class of diaryl ether amines with significant potential in medicinal chemistry. While direct in-depth research on the specific parent compound is limited, its structural motifs are present in numerous derivatives that have demonstrated potent biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of 4-Methyl-2-(4-methylphenoxy)aniline and its notable derivatives, with a focus on their applications in drug discovery and development.

Core Compound and Isomeric Variants: Physicochemical Properties

The fundamental structure of interest and its isomers, such as 4-(p-Tolyloxy)aniline, serve as foundational building blocks for more complex derivatives. Their physicochemical properties are crucial for understanding their behavior in biological systems and for guiding further structural modifications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 5-Methyl-2-(4-methylphenoxy)aniline | 767222-91-3 | C14H15NO | 213.27 | N/A | N/A | N/A |

| 4-(4-methylphenoxy)aniline | 41295-20-9 | C13H13NO | 199.25 | 2.9 | 1 | 2 |

| 4-(2-methylphenoxy)aniline | 56705-83-0 | C13H13NO | 199.25 | N/A | 1 | 2 |

| 2-(2-methylphenoxy)aniline | 3840-18-4 | C13H13NO | 199.25 | N/A | 1 | 2 |

Data sourced from PubChem and ChemicalBook.[1][2][3]

Synthesis of Aniline-Based Scaffolds

The synthesis of aniline derivatives often involves multi-step processes, including nitration, reduction, and coupling reactions. A representative synthetic pathway for a precursor, 4-Methyl-2-nitroaniline, is outlined below. This nitroaniline can then be a versatile intermediate for further derivatization.

Experimental Protocol: Synthesis of 4-Methyl-2-nitroaniline[5]

-

Amino Protection: 4-methylaniline is reacted with ethyl chloroformate to protect the amino group, yielding N-(p-toluene) ethyl carbamate.

-

Nitration: In a pressure tube, Ethyl N-(p-toluene)carbamate (0.10 mmol), palladium acetate (0.01 mmol), and t-butyl nitrite (0.60 mmol) are dissolved in 1,4-dioxane (2 mL).

-

Reaction Conditions: With air as the oxidant, the reaction mixture is heated to 90°C in an oil bath for 6 hours.

-

Monitoring and Extraction: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:10). Upon completion, the organic phase is extracted with ethyl acetate, combined, washed with water (3 x 10 mL), and dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained by distillation under reduced pressure and purified by silica gel column chromatography with an eluent of ethyl acetate:petroleum ether (1:20).

-

Hydrolysis: The purified intermediate is hydrolyzed under acidic conditions to yield the final product, 4-methyl-2-nitroaniline, with an isolated yield of 80%.[4]

References

Phenoxyaniline Compounds: A Technical Guide for Drug Development Professionals

Introduction

Phenoxyaniline and its derivatives represent a significant class of diaryl ether compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and agrochemistry. The core structure, characterized by a phenyl ring linked to an aniline moiety through an ether bond, serves as a versatile scaffold for the development of a wide array of functional molecules. The inherent chemical stability of the diaryl ether linkage, coupled with the diverse substitution patterns possible on both aromatic rings, allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This adaptability has led to the discovery of phenoxyaniline derivatives with a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Historically, the synthesis of phenoxyaniline compounds was first explored in the early 20th century as part of broader investigations into aniline derivatives.[1] These early methods, often relying on classical Ullmann-type coupling reactions, have since been refined and expanded upon with the advent of modern cross-coupling methodologies.[1] In recent years, phenoxyaniline derivatives have emerged as potent inhibitors of various enzymes and signaling pathways implicated in human diseases, including cancer, inflammation, and cardiovascular disorders. Their applications also extend to the agrochemical industry as herbicides and fungicides, and to materials science in the development of high-performance polymers and organic electronics.[1][2]

This technical guide provides a comprehensive literature review of phenoxyaniline compounds, focusing on their synthesis, biological activities, and the underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important chemical class.

Synthesis of Phenoxyaniline Compounds

The construction of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond, a key synthetic challenge. Two of the most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. In the context of phenoxyaniline synthesis, this typically involves the coupling of a phenol with an aryl halide.

Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline Synthesis

Materials:

-

Iodobenzene (1.0 mmol)

-

Phenol (1.0 mmol)

-

Copper(II) glycinate monohydrate (0.02 mmol)

-

Potassium hydroxide (KOH) (2.0 equiv)

-

Dry dimethyl sulfoxide (DMSO) (2.0 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of iodobenzene (1.0 mmol) and phenol (1.0 mmol) in dry DMSO (2.0 mL), add copper(II) glycinate monohydrate (0.02 mmol) and KOH (2.0 equiv).[3]

-

Heat the reaction mixture at 80°C for 8 hours.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Separate the precipitated catalyst by filtration.

-

Dilute the filtrate with ethyl acetate (10 mL).

-

Wash the organic layer with water and dry over anhydrous Na₂SO₄.[3]

-

Evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the desired diaryl ether.[3]

-

Analyze the product by GC-MS, IR, ¹H & ¹³C NMR.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method can be adapted to synthesize phenoxyaniline derivatives, typically by coupling an amine with an aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure:

-

In a reaction tube, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 1.0 mL).

-

Seal the reaction tube and heat the mixture at 80-100°C for the specified time (typically 30-60 minutes), with vigorous stirring.

-

Upon completion, as monitored by GC-MS or TLC, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired phenoxyaniline derivative.

General Synthetic Workflow

Applications in Drug Development and Research

Phenoxyaniline derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents.

MEK Inhibitors

Mitogen-activated protein kinase kinase (MEK) is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. Inhibition of MEK is a validated therapeutic strategy for the treatment of various malignancies.

Quantitative Data: MEK Inhibition by Phenoxyaniline Derivatives

| Compound ID | Structure | Target | IC₅₀ (nM) | Cell-based Activity |

| 1 | 3-cyano-4-(phenoxyanilino)quinoline derivative | MEK | Low nanomolar | Potent inhibitory activity in tumor cells |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2000, 10(24), 2825-8.[1]

MEK Signaling Pathway

Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

Materials:

-

Active MEK protein

-

Inactive downstream substrate (e.g., ERK2 K54R)

-

ATP

-

Phenoxyaniline inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the phenoxyaniline inhibitor in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the inhibitor dilutions, active MEK protein, and the inactive substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature and for the appropriate time to allow for ADP production.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. The luminescence signal is proportional to the amount of ADP generated and thus to the MEK kinase activity.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration.

Inhibitors of the Na⁺/Ca²⁺ Exchange System

The sodium-calcium (Na⁺/Ca²⁺) exchanger (NCX) is a crucial membrane protein involved in maintaining cellular calcium homeostasis. Its dysregulation is implicated in various cardiovascular diseases, including ischemia-reperfusion injury.

Quantitative Data: Inhibition of Na⁺/Ca²⁺ Exchange by 2-Phenoxyaniline Derivatives

| Compound No. | R¹ | R² | R³ | Melting Point (°C) |

| 1 | H | 3-F | 4-F hydrochloride | 195-196 |

| 2 | H | 3-F | 5-F hydrochloride | 174.5-176.5 |

| 3 | H | 2-F | 3-F hydrochloride | 178.5-179.5 |

| 4 | H | 2-F | 5-F hydrochloride | 163.6-166.4 |

| 5 | H | 2-F | 6-F hydrochloride | 199-200.5 |

| 6 | H | 2,3-di-F | H hydrochloride | 181.5-183 |

Data extracted from US Patent 6,162,832.[4]

Experimental Protocol: PDGFR Kinase Assay (Radiometric)

Materials:

-

Recombinant human PDGFRβ (557-end)

-

Reaction buffer (e.g., 20 mM HEPES pH 7.4, 0.03% Triton X-100, 10 mM MnCl₂, 10 mM Magnesium acetate)

-